molecular formula C7H6ClFO4S2 B1438113 2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride CAS No. 1744-09-8

2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride

Cat. No. B1438113
CAS RN: 1744-09-8
M. Wt: 272.7 g/mol
InChI Key: LHRTXBUXYZKKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride is a chemical compound with the molecular formula C7H6ClFO2S . It has an average mass of 208.638 Da and a monoisotopic mass of 207.976105 Da .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride consists of a benzene ring with a fluorine atom and a methanesulfonyl group attached to it . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 268.6±28.0 °C at 760 mmHg, and a flash point of 116.2±24.0 °C .


Physical And Chemical Properties Analysis

2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride has a density of 1.4±0.1 g/cm3, a boiling point of 268.6±28.0 °C at 760 mmHg, and a flash point of 116.2±24.0 °C . It has a molar refractivity of 45.1±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 146.6±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride serves as a key building block in chemical synthesis, particularly in drug development. A scalable process for its preparation from 1,2-dichlorobenzene and methanethiol has been established, demonstrating its utility in the synthesis of various drug candidates. This process is efficient, can be executed on a multikilogram scale, and yields a product with high chemical purity (Meckler & Herr, 2012). Additionally, 2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride reacts with 4-sulfinylated or 4-sulfonylated allenecarboxylates, undergoing electrophilic cyclization or addition reactions, showcasing its versatility in organic synthesis (Ivanov et al., 2014).

Catalysis and Material Science

In material science, the sulfonylation of substituted benzenes using Zn-exchanged zeolites has been explored with methanesulfonyl chloride and benzenesulfonyl chloride as sulfonating agents. This research highlights the potential of 2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride in heterogeneous catalysis, offering insights into the sulfonylation reaction mechanisms and the role of zinc-exchanged zeolites as catalysts (Laidlaw et al., 2002).

Safety And Hazards

2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride is classified as a skin corrosive substance (1B) and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves should be used .

properties

IUPAC Name

2-fluoro-5-methylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO4S2/c1-14(10,11)5-2-3-6(9)7(4-5)15(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRTXBUXYZKKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655587
Record name 2-Fluoro-5-(methanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride

CAS RN

1744-09-8
Record name 2-Fluoro-5-(methanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-methanesulfonyl-benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.